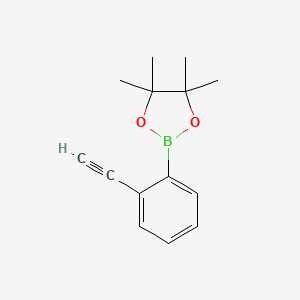

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethynyl-substituted phenyl group. The unique structure of this compound makes it a valuable intermediate in various synthetic applications, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethynylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron center. The general reaction scheme is as follows:

2-Ethynylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The boron center can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Phenylacetic acid derivatives.

Reduction: Ethyl-substituted phenyl derivatives.

Substitution: Various biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Radiolabeled Compounds for PET Imaging

One of the notable applications of this compound is its role as an intermediate in the preparation of F-18 radiolabeled galectin-3 inhibitors. These inhibitors are crucial for positron emission tomography (PET) imaging, allowing researchers to track and visualize biological processes in vivo. The ability to label these compounds with fluorine-18 enhances their utility as surrogate tracers in cancer research and diagnostics .

1.2 Synthesis of Supramolecular Systems

The compound is also utilized in synthesizing covalent heterodyads of chlorophyll derivatives. These derivatives are designed for supramolecular light-harvesting systems, which can improve energy transfer efficiency in photovoltaic applications . Such systems are essential for developing advanced solar energy technologies.

Materials Science

2.1 Functionalization of Nanoparticles

In materials science, 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a functionalizing agent for platinum nanoparticles. This functionalization enhances the photoluminescence properties of the nanoparticles, making them suitable for applications in sensors and optoelectronic devices . The manipulation of nanoparticle properties through such compounds is a growing area of research.

2.2 Development of Organic Electronics

The compound's ability to act as a building block in organic synthesis makes it valuable for developing organic electronic materials. Its incorporation into polymer matrices can lead to improved charge transport properties and stability in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Chemical Synthesis

3.1 Intermediate in Organic Reactions

As an intermediate in various organic reactions, this compound facilitates the formation of complex molecular architectures. It can be involved in cross-coupling reactions that are vital for synthesizing pharmaceuticals and agrochemicals . The versatility of boron-containing compounds in organic synthesis is well-documented and continues to be a focus of research.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron center in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the ethynylphenyl group to a halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the ethynyl group and dioxaborolane ring, making it less versatile in cross-coupling reactions.

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Similar structure but with different substituents, affecting its reactivity and applications.

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of an ethynyl group, leading to different reactivity patterns.

Uniqueness

The presence of both the ethynyl group and the dioxaborolane ring in 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it uniquely suited for a variety of synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its structure allows for greater versatility and reactivity compared to similar compounds.

Activité Biologique

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1404212-13-0) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17BO2

- Molecular Weight : 228.09 g/mol

- Solubility : Moderately soluble in organic solvents with varying solubility reports ranging from 0.0187 mg/ml to 0.141 mg/ml .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of research include:

Anticancer Activity

Several studies have explored the anticancer properties of dioxaborolanes and related compounds due to their ability to interact with cellular mechanisms involved in cancer progression.

- Mechanism of Action : Dioxaborolanes may exert their cytotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism is similar to that observed in other boron-containing compounds used in photodynamic therapy (PDT) .

- Case Study : In a comparative study involving various dioxaborolanes, it was found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 20 µM to 50 µM, indicating moderate potency .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability Score : 0.55 indicates moderate oral bioavailability.

- Blood-Brain Barrier Permeability : Classified as a BBB permeant compound which may allow for central nervous system targeting .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSHFDBKCTUYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.